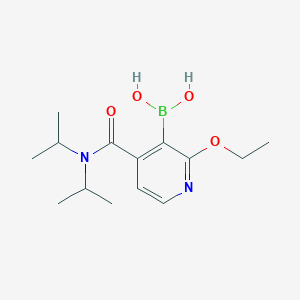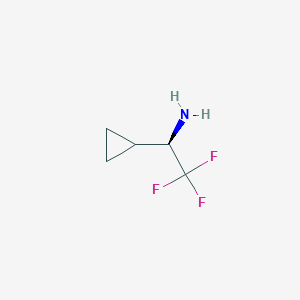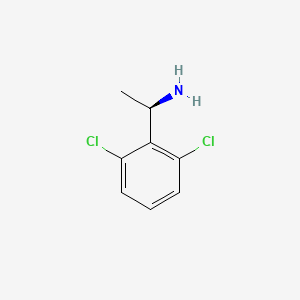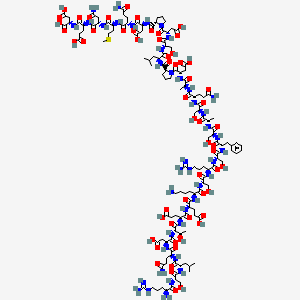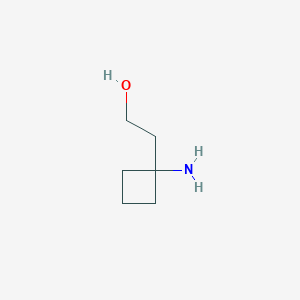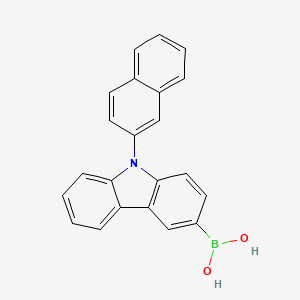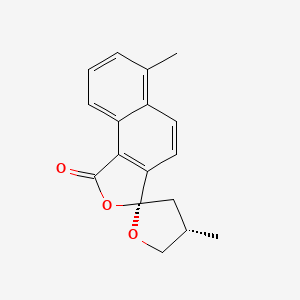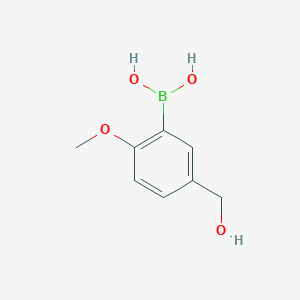
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an azetidine ring, a benzyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidin-3-yl(methyl)carbamate hydrochloride typically involves the reaction of azetidine with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Formation of Benzyl Azetidine:
- Azetidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature for several hours to yield benzyl azetidine.
-
Formation of Benzyl Azetidin-3-yl(methyl)carbamate:
- Benzyl azetidine is then reacted with methylamine in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to yield benzyl azetidin-3-yl(methyl)carbamate.
-
Formation of this compound:
- The final product is obtained by treating benzyl azetidin-3-yl(methyl)carbamate with hydrochloric acid.
- The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to yield substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents, room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include organic solvents such as tetrahydrofuran, room temperature or reflux.
Substitution: Various nucleophiles such as amines, thiols; reaction conditions include organic solvents, room temperature or elevated temperatures.
Major Products:
Oxidation Products: Corresponding oxidized derivatives of this compound.
Reduction Products: Corresponding reduced derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds containing the azetidine ring, which exhibit similar reactivity and applications.
Carbamate Derivatives: Compounds containing the carbamate moiety, which are used in various chemical and biological applications.
Benzyl Derivatives: Compounds containing the benzyl group, which are widely used in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to its combination of the azetidine ring, benzyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in scientific research.
Properties
CAS No. |
1171130-36-1 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 |
IUPAC Name |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
InChI Key |
UGSMXDFCWUYBAV-UHFFFAOYSA-N |
SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


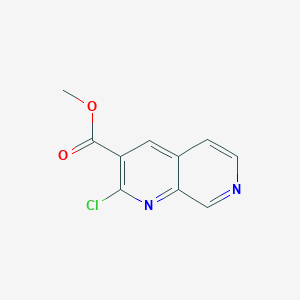
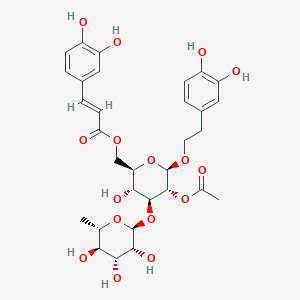

![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
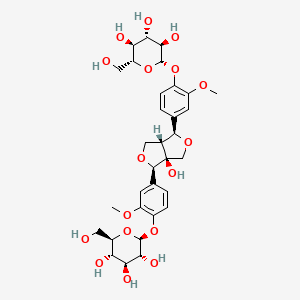
![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
